Nornicotine

Vue d'ensemble

Description

La nornicotine est un alcaloïde présent dans diverses plantes, y compris le tabac (Nicotiana). Elle est chimiquement similaire à la nicotine, mais ne possède pas de groupe méthyle. La this compound est un précurseur du carcinogène N-nitroso-nornicotine, qui est produit lors du séchage et de la transformation du tabac . Ce composé peut réagir dans la salive humaine pour former de la N-nitroso-nornicotine, un carcinogène de type 1 connu .

Voies de synthèse et conditions de réaction :

Déméthylation de la nicotine : Une méthode courante de synthèse de la this compound est la déméthylation de la nicotine.

Réduction partielle de la myosmine : Une autre voie implique la réduction partielle de la 3-myosmine en utilisant des conditions d'hydrogénation catalytique standard avec du palladium comme catalyseur ou avec du borohydrure de sodium.

Méthodes de production industrielle :

Réactifs et piégeurs supportés sur un solide : L'utilisation séquentielle de réactifs et de piégeurs supportés sur un solide a conduit à une synthèse efficace de la this compound et de ses dérivés.

Types de réactions :

Oxydation : La this compound peut subir des réactions d'oxydation, en particulier en présence d'agents oxydants forts.

Réduction : Elle peut également être réduite dans des conditions d'hydrogénation catalytique.

Substitution : La this compound peut participer à des réactions de substitution, en particulier en présence de nucléophiles appropriés.

Réactifs et conditions courantes :

Oxydation : Des agents oxydants forts tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Des catalyseurs comme le palladium ou le borohydrure de sodium.

Substitution : Des nucléophiles tels que les halogénures ou les amines.

Principaux produits :

Oxydation : Les produits peuvent inclure divers dérivés oxydés de la this compound.

Réduction : Le produit racémique de la this compound.

Substitution : Des dérivés de la this compound substitués.

4. Applications de la recherche scientifique

La this compound a plusieurs applications de recherche scientifique :

Chimie : Elle est utilisée comme précurseur dans la synthèse de divers composés chimiques.

5. Mécanisme d'action

La this compound exerce ses effets principalement par son interaction avec les récepteurs nicotiniques de l'acétylcholine. Elle a une forte affinité pour les sous-unités alpha-6 et alpha-7 de ces récepteurs . De plus, la this compound inhibe le transporteur de la dopamine dans le striatum par l'intermédiaire des récepteurs nicotiniques de l'acétylcholine et libère de la dopamine chez les rats . Cette interaction avec le système dopaminergique est significative pour ses effets neurologiques.

Composés similaires :

Nicotine : Chimiquement similaire à la this compound, mais contient un groupe méthyle.

Anabasine : Un autre alcaloïde de pyridine présent dans les espèces Nicotiana.

Anatabine : Un alcaloïde de pyridine similaire à la nicotine et à la this compound.

Comparaison :

Nicotine vs. This compound : La nicotine contient un groupe méthyle, tandis que la this compound n'en contient pas.

Anabasine et Anatabine : Ces composés sont également des alcaloïdes de pyridine présents dans le tabac, mais ils diffèrent par leurs structures chimiques spécifiques et leurs activités biologiques.

La structure chimique unique de la this compound et son rôle de précurseur de composés nocifs en font une cible importante pour la recherche et les applications industrielles.

Applications De Recherche Scientifique

Pharmacological Activity

Nornicotine exhibits significant pharmacological activity, particularly in relation to nicotinic acetylcholine receptors (nAChRs). Research has shown that this compound can activate various nAChR subtypes, which may have therapeutic implications.

- Receptor Activation : this compound is known to activate α7 nAChRs effectively, which are implicated in cognitive functions and neurodegenerative diseases. Studies indicate an effective concentration (EC50) of approximately 17 µmol/L for α7 receptors, while α6-containing receptors show an EC50 of about 4 µmol/L . This suggests that this compound could be a candidate for developing treatments for conditions like Alzheimer's disease and schizophrenia.

- Dopamine Release : this compound has been observed to increase dopamine release in the midbrain, indicating its potential role in addiction mechanisms similar to nicotine. This effect is dose-dependent and highlights the need for further exploration into this compound's role in substance dependence .

Weight Management

Recent studies have demonstrated that this compound may aid in weight management by influencing food intake and physical activity levels.

- Weight Loss Effects : In animal models, administration of this compound resulted in reduced weight gain and body fat compared to controls. The compound was associated with decreased food intake and increased physical activity . These findings suggest that this compound could be explored as a potential agent for weight management therapies.

Biochemical Interactions

This compound's ability to modify proteins through covalent bonding has significant implications for understanding its role in disease pathology.

- Protein Modification : this compound irreversibly modifies proteins, potentially affecting their function and contributing to the development of advanced glycation endproducts (AGEs). These AGEs are associated with various diseases, including diabetes and Alzheimer's disease. Research indicates that smokers have higher levels of this compound-modified proteins compared to non-smokers, linking tobacco use to increased disease risk .

- Carcinogenic Potential : this compound can be nitrosated in human saliva to form N-nitrosothis compound (NNN), a potent carcinogen. This process occurs without additional substances and underscores the need for caution regarding tobacco products containing this compound .

Implications in Disease Pathology

The interactions of this compound with biological systems have been linked to several health conditions.

- Metabolic Diseases : The modification of proteins by this compound may contribute to metabolic diseases through the formation of AGEs, which are implicated in chronic conditions like diabetes and cardiovascular diseases .

- Neurodegenerative Diseases : Given its effects on nAChRs and dopamine release, this compound is being investigated for its potential role in neurodegenerative diseases. Understanding its mechanisms could lead to new therapeutic strategies .

Case Study 1: Weight Management

A study involving rats demonstrated that daily injections of this compound led to significant reductions in body weight gain and fat accumulation compared to saline controls. The findings suggest that this compound may influence metabolic pathways related to energy expenditure .

Case Study 2: Protein Modification and Disease

Research conducted at The Scripps Research Institute revealed that this compound modifies proteins permanently, leading to increased levels of AGEs in smokers. This study highlights the biochemical pathways through which tobacco use may exacerbate health risks associated with chronic diseases .

Mécanisme D'action

Nornicotine exerts its effects primarily through its interaction with nicotinic acetylcholine receptors. It has a high affinity for the alpha-6 and alpha-7 subunits of these receptors . Additionally, this compound inhibits dopamine transporter in the striatum via nicotinic acetylcholine receptors and releases dopamine in rats . This interaction with the dopaminergic system is significant for its neurological effects.

Comparaison Avec Des Composés Similaires

Nicotine: Chemically similar to nornicotine but contains a methyl group.

Anabasine: Another pyridine alkaloid found in Nicotiana species.

Anatabine: A pyridine alkaloid similar to nicotine and this compound.

Comparison:

Nicotine vs. This compound: Nicotine contains a methyl group, whereas this compound does not.

Anabasine and Anatabine: These compounds are also pyridine alkaloids found in tobacco but differ in their specific chemical structures and biological activities.

This compound’s unique chemical structure and its role as a precursor to harmful compounds make it a significant target for research and industrial applications.

Activité Biologique

Nornicotine, a minor alkaloid derived from nicotine, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of this compound's pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Profile and Pharmacokinetics

This compound (N-desmethyl-nicotine) is structurally similar to nicotine but exhibits distinct pharmacological properties. It is primarily found in tobacco and can be formed through the bioconversion of nicotine in senescing tobacco leaves. Notably, this compound has a longer half-life in the brain compared to nicotine, which allows for sustained biological effects. For instance, the brain half-life of this compound is approximately three times longer than that of nicotine, suggesting less intense withdrawal symptoms associated with its use .

| Compound | Brain Half-Life (min) | Plasma Half-Life (h) |

|---|---|---|

| This compound | 166 | 8 |

| Nicotine | 52 | 1 |

Analgesic Properties

Recent studies have highlighted the analgesic potential of this compound, particularly its enantiomers, S(−)-nornicotine and R(+)-nornicotine. Research demonstrated that S(−)-nornicotine exhibited significant analgesic effects in rodent models of pain, including chronic constriction injury and formalin-induced pain. In contrast, R(+)-nornicotine was associated with more pronounced adverse effects such as motor in-coordination .

Key Findings:

- S(−)-Nornicotine : Effective analgesia with minimal side effects.

- R(+)-Nornicotine : Greater toxicity and side effects compared to S(−).

Neurochemical Effects

This compound influences dopaminergic pathways in the brain. Studies indicate that it increases dopamine release in the midbrain, particularly in the nucleus accumbens, which is crucial for reward processing. This effect is dose-dependent; concentrations between 10 µM and 100 µM significantly enhance dopamine release .

Comparison of Enantiomers:

- S(−)-Nornicotine : Less potent than S(−)-nicotine but still effective in stimulating dopamine release.

- R(+)-Nornicotine : More potent than S(−) in certain contexts but associated with greater cardiovascular effects.

Cardiovascular Effects

Both enantiomers of this compound have been shown to acutely increase blood pressure and heart rate. However, tolerance develops to these cardiovascular effects with repeated administration. Importantly, this compound's cardiovascular profile suggests it may be better tolerated in patients with pre-existing cardiovascular conditions compared to nicotine .

Weight Management

Recent studies have indicated that this compound may aid in weight management by reducing food intake and increasing physical activity. In rodent models, daily administration of this compound prevented weight gain and reduced body fat compared to saline controls. This effect was attributed to decreased chow intake and increased activity levels post-injection .

Case Studies and Clinical Implications

Case Study 1 : A study involving chronic administration of this compound showed promising results in managing obesity-related parameters in rats. The findings suggest that this compound could be a candidate for developing weight management therapies.

Case Study 2 : Research on the analgesic properties of this compound enantiomers revealed that combining S(−)-nornicotine with μ-opioid agonists like morphine could enhance pain relief while minimizing adverse side effects .

Propriétés

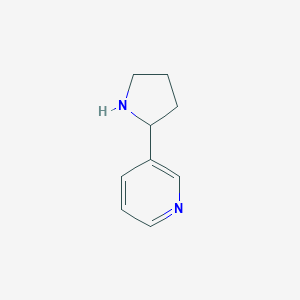

IUPAC Name |

3-pyrrolidin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7,9,11H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKUKUCHPMASKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862034 | |

| Record name | (+/-)-Nornicotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic liquid; Develops a mild amine odor; [Merck Index] Colorless or pale yellow liquid; Hygroscopic; [Alfa Aesar MSDS], Liquid | |

| Record name | Nornicotine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15574 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nornicotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001126 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

260 °C, 270 °C | |

| Record name | Nornicotine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8034 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nornicotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001126 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Miscible in water; Very soluble in alcohol, chloroform, ether, petr ether, kerosene, oils | |

| Record name | Nornicotine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8034 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0737 at 20 °C/4 °C | |

| Record name | Nornicotine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8034 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0097 [mmHg] | |

| Record name | Nornicotine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15574 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Hygroscopic, somewhat viscous liquid | |

CAS No. |

5746-86-1, 494-97-3 | |

| Record name | (±)-Nornicotine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5746-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nornicotine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005746861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Nornicotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyrrolidin-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nornicotine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8034 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nornicotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001126 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.